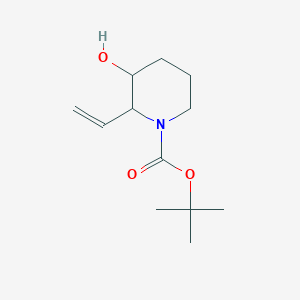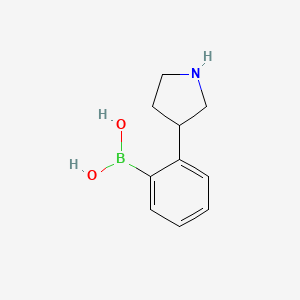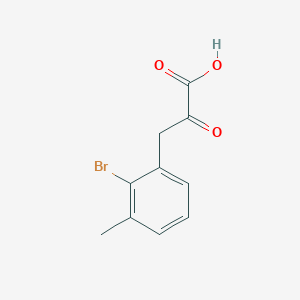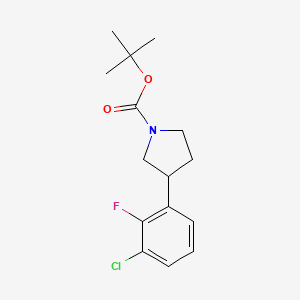
(2-Chloro-5-(trifluoromethyl)phenyl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-5-(trifluoromethyl)phenyl)trimethylsilane is an organosilicon compound with the molecular formula C10H12ClF3Si. This compound is characterized by the presence of a trifluoromethyl group and a trimethylsilyl group attached to a phenyl ring. It is commonly used in organic synthesis as a reagent for introducing the trifluoromethyl group into various substrates .
準備方法
Synthetic Routes and Reaction Conditions
(2-Chloro-5-(trifluoromethyl)phenyl)trimethylsilane can be synthesized through the reaction of trimethylsilyl chloride with bromotrifluoromethane in the presence of a phosphorus (III) reagent that serves as a halogen acceptor . The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety and efficiency in large-scale operations.
化学反応の分析
Types of Reactions
(2-Chloro-5-(trifluoromethyl)phenyl)trimethylsilane undergoes various types of chemical reactions, including:
Nucleophilic substitution: The trimethylsilyl group can be replaced by nucleophiles such as halides, alkoxides, and amines.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Halides, alkoxides, and amines.
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions typically yield products where the trimethylsilyl group is replaced by the nucleophile.
科学的研究の応用
(2-Chloro-5-(trifluoromethyl)phenyl)trimethylsilane has several scientific research applications, including:
Material science: The compound is used in the synthesis of fluorinated materials with unique properties, such as high thermal stability and low surface energy.
Medicinal chemistry: The trifluoromethyl group is known to improve the pharmacokinetic properties of drug candidates, making this compound a valuable tool in drug discovery.
作用機序
The mechanism of action of (2-Chloro-5-(trifluoromethyl)phenyl)trimethylsilane primarily involves its ability to act as a trifluoromethylating agent. The compound can transfer the trifluoromethyl group to various substrates through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific substrates and reaction conditions used .
類似化合物との比較
Similar Compounds
2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate: This compound has a similar structure but contains an isothiocyanate group instead of a trimethylsilyl group.
2-Chloro-5-(trifluoromethyl)phenyl isocyanate: This compound contains an isocyanate group and is used in different chemical reactions compared to (2-Chloro-5-(trifluoromethyl)phenyl)trimethylsilane.
Uniqueness
This compound is unique due to its ability to introduce the trifluoromethyl group into various substrates, which can significantly alter the chemical and physical properties of the resulting compounds. This makes it a valuable reagent in organic synthesis and medicinal chemistry.
特性
CAS番号 |
148854-14-2 |
|---|---|
分子式 |
C10H12ClF3Si |
分子量 |
252.73 g/mol |
IUPAC名 |
[2-chloro-5-(trifluoromethyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C10H12ClF3Si/c1-15(2,3)9-6-7(10(12,13)14)4-5-8(9)11/h4-6H,1-3H3 |
InChIキー |
SGKBTPLGSYYYPT-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=C(C=CC(=C1)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



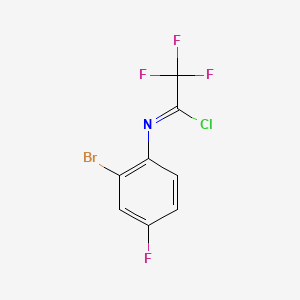


![N-Boc-1-[4-(3-fluorooxetan-3-yl)phenyl]methanamine](/img/structure/B13681816.png)

